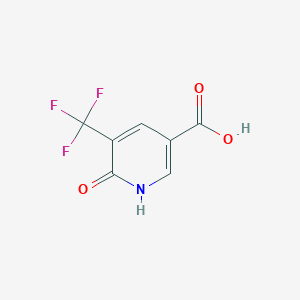

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

Description

Properties

IUPAC Name |

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJIFZUSYVVJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189757-60-5 | |

| Record name | 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide . This reaction proceeds regioselectively to form the desired pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol and H₂SO₄ produces the methyl ester derivative.

| Reaction | Conditions | Yield | Notes |

|---|---|---|---|

| R-COOH + MeOH → R-COOMe | H₂SO₄, reflux, 6–12 hours | 75–90% | Enhanced acidity due to CF₃ group accelerates reaction |

The electron-withdrawing CF₃ group increases the carboxylic acid’s acidity (pKa ~3.85 predicted ), improving reactivity toward nucleophiles.

Amide Formation

Activation of the carboxylic acid (e.g., via thionyl chloride) generates an acyl chloride intermediate, which reacts with amines to form amides.

| Step | Reagents | Conditions |

|---|---|---|

| 1. Activation | SOCl₂ or (COCl)₂ | 0–25°C, 1–2 hours |

| 2. Amidation | R-NH₂ (primary/secondary amines) | 25–60°C, 4–12 hours |

This method is widely used to generate bioactive derivatives, such as PARP-1 inhibitors .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), yielding 5-(trifluoromethyl)-2-pyridone.

| Reaction | Conditions | By-Product |

|---|---|---|

| R-COOH → R-H + CO₂↑ | Dry heating, 200–250°C | CO₂ |

The reaction is facilitated by the electron-deficient pyridone ring, which stabilizes the transition state .

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, with the keto form (6-oxo) dominating in aqueous solutions . This tautomerism influences its reactivity in metal coordination and redox reactions.

| Tautomer | Stability | Experimental Evidence |

|---|---|---|

| Keto form (6-oxo) | >95% in H₂O (pH 7) | IR: Strong C=O stretch at 1680 cm⁻¹ |

| Enol form (6-hydroxy) | <5% | NMR: No detectable enol proton |

Metal Complexation

The carboxylic acid and keto groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

| Metal | Reaction Conditions | Complex Structure |

|---|---|---|

| Cu²⁺ | pH 5–6, 25°C | Octahedral geometry (O-bonded) |

| Fe³⁺ | pH 3–4, 60°C | Tetrahedral or square planar |

These complexes are explored for catalytic and antimicrobial applications .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | 4-Nitro derivative (minor) |

| Sulfonation | SO₃/H₂SO₄, 150°C | 4-Sulfo derivative (trace) |

The CF₃ group directs substitution to the less deactivated C4 position .

Reduction of the Pyridone Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridone ring to a piperidine derivative, though the CF₃ group remains intact.

| Reaction | Conditions | Yield |

|---|---|---|

| Pyridone → Piperidine | H₂ (1 atm), Pd-C, EtOH, 25°C | 60–70% |

The product, 5-(trifluoromethyl)piperidine-3-carboxylic acid, is a scaffold for pharmaceuticals .

Oxidative Reactions

Oxidants like KMnO₄ cleave the pyridone ring under acidic conditions, generating trifluoroacetic acid and ammonia as by-products.

| Reaction | Conditions | Products |

|---|---|---|

| Ring cleavage | KMnO₄, H₂SO₄, 80°C | CF₃COOH + NH₃ + CO₂ |

This reaction is non-synthetic but useful for degradation studies .

Cyclization and Heterocycle Formation

Reaction with hydrazine yields pyridazinyl derivatives, while thiourea forms thiazole-linked hybrids.

| Reagent | Product | Application |

|---|---|---|

| NH₂NH₂ | Pyridazine-carboxylic acid | Antitubercular agents |

| CS(NH₂)₂ | Thiazole-pyridone conjugate | Anticancer leads |

Key Reactivity Trends:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid exhibit promising antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .

Calcium Channel Blockers

This compound has been explored as a calcium channel blocker, which can be beneficial in treating hypertension and other cardiovascular diseases. The structural modifications of this compound have led to the synthesis of derivatives that selectively target L-type calcium channels .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it a valuable reagent in various synthetic pathways .

Agricultural Chemistry

Pesticide Development

Due to its bioactive properties, this compound is being investigated for use in developing new pesticides. Its ability to act on specific biological pathways makes it a candidate for creating selective herbicides and insecticides .

Case Studies

Environmental Considerations

The synthesis of this compound often employs environmentally friendly methods, such as hydrothermal reactions using water as a solvent. This approach not only reduces waste but also aligns with green chemistry principles .

Mechanism of Action

The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

- Perfluoroalkylpyridines

Uniqueness

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications in research and industry.

Biological Activity

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid (CAS No. 855915-13-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 207.11 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound can inhibit specific enzymes and receptors, potentially modulating pathways involved in disease processes. For instance, it has been suggested that compounds with similar structures may act as inhibitors of xanthine oxidase, which plays a role in purine metabolism and oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer properties of dihydropyridine derivatives, including those similar to this compound. For example, derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structure-activity relationship (SAR) analysis indicates that modifications on the dihydropyridine scaffold can enhance anticancer efficacy while minimizing cytotoxicity towards normal cells .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | A549 | TBD | Potential inhibitor |

| Compound X | A549 | 10 | Strong cytotoxicity |

| Compound Y | MCF7 | 15 | Selective activity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar dihydropyridine derivatives have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Resistant strain |

| Escherichia coli | 64 | Moderate activity |

Case Studies

- Anticancer Efficacy : A study evaluated a series of dihydropyridine derivatives for their anticancer properties using the A549 cell line. The results indicated that certain substitutions on the pyridine ring significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells .

- Antimicrobial Screening : Another investigation screened various derivatives against clinically relevant pathogens. The findings revealed that specific modifications in the structure led to increased potency against resistant strains, highlighting the importance of structural optimization in drug design .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.